Synthetic Versatility: Oxime Functional Group Enables Diversification Unavailable to Parent Ketone
1-Benzylpiperidin-4-one oxime contains an oxime group that can be readily reduced to a primary amine or converted to nitrile, carbonyl, or cyano groups, whereas the parent ketone, 1-benzylpiperidin-4-one, lacks this reactivity profile. This functional group transformation capacity is not available in the ketone analog, making the oxime uniquely suited for multi-step synthetic sequences [1].
| Evidence Dimension | Reactive Functional Group Transformations |
|---|---|
| Target Compound Data | Oxime → amine (reduction), nitrile, carbonyl, cyano |
| Comparator Or Baseline | 1-Benzylpiperidin-4-one (parent ketone) |
| Quantified Difference | Reactivity: oxime provides electrophilic C=N bond for nucleophilic attack; ketone lacks this reactivity profile. |
| Conditions | Standard organic synthesis conditions; e.g., reduction with LiAlH4 or NaBH4. |
Why This Matters
Procurement of the oxime enables synthetic routes that are not accessible with the parent ketone, justifying inventory inclusion for medicinal chemistry diversification.
- [1] Parthiban P, Aridoss G, Rathika P, Ramkumar V, Kabilan S. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime. Acta Crystallogr Sect E Struct Rep Online. 2012;68(Pt 9):o2685. View Source
